molecular formula C28H48N7O17P3S2 B1198321 3-Thiaoctanoyl-coenzyme A

3-Thiaoctanoyl-coenzyme A

Cat. No. B1198321
M. Wt: 911.8 g/mol
InChI Key: JMFXDZKFFYUOAN-SVHODSNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-thiaoctanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (pentylsulfanyl)acetic acid. It derives from an octanoyl-CoA and a 2-(pentylsulfanyl)acetic acid.

Scientific Research Applications

Enzymatic Reactions and Protein Interactions

  • 3-Thiaoctanoyl-CoA has been utilized in studies to understand the reductive half-reaction in medium-chain acyl-CoA dehydrogenase, a key enzyme in fatty acid metabolism. Specifically, it forms a charge-transfer complex with oxidized flavin adenine dinucleotide, helping to elucidate the enzyme's functionality (Lau, Brantley, & Thorpe, 1988).

Redox Regulation

  • Coenzyme A, including its derivatives like 3-Thiaoctanoyl-CoA, is involved in redox regulation in mammalian cells. The presence of a reactive thiol group and a nucleotide moiety in CoA facilitates a variety of chemical reactions and regulatory interactions, playing a role in metabolic processes and the regulation of gene expression (Gout, 2018).

Synthesis and Applications of CoA Esters

  • CoA esters, including those of 3-Thiaoctanoyl-CoA, are synthesized for studying CoA-dependent enzymes and pathways. Their synthesis is crucial for understanding metabolic processes and as standards in metabolomics studies (Peter, Vögeli, Cortina, & Erb, 2016).

Cellular Signaling

  • Coenzyme A derivatives are significant in cellular signaling. The involvement of CoA and its thioester derivatives in metabolic regulation and gene expression emphasizes the importance of studying compounds like 3-Thiaoctanoyl-CoA (Davaapil, Tsuchiya, & Gout, 2014).

Antioxidant Function

  • In prokaryotic cells, CoA and its derivatives, including 3-Thiaoctanoyl-CoA, have been found to have an antioxidant function. This novel function of CoA in redox regulation, termed protein CoAlation, is significant in protecting proteins from irreversible sulfhydryl overoxidation (Tsuchiya et al., 2018).

Metabolic Disorder Studies

  • Studies involving 3-Thiaoctanoyl-CoA contribute to understanding metabolic disorders. For instance, patients with long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency show variations in enzyme activities, emphasizing the role of CoA derivatives in cellular metabolism (Tyni et al., 1997).

properties

Product Name

3-Thiaoctanoyl-coenzyme A

Molecular Formula

C28H48N7O17P3S2

Molecular Weight

911.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-pentylsulfanylethanethioate

InChI

InChI=1S/C28H48N7O17P3S2/c1-4-5-6-10-56-13-19(37)57-11-9-30-18(36)7-8-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1

InChI Key

JMFXDZKFFYUOAN-SVHODSNWSA-N

Isomeric SMILES

CCCCCSCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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